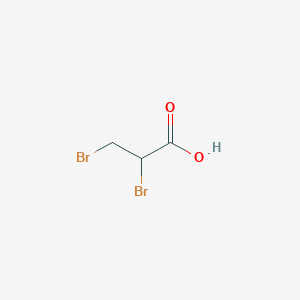

2,3-Dibromopropionic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,3-dibromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYAKSMZTVWUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032832 | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Aldrich MSDS] | |

| Record name | 2,3-Dibromopropanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

600-05-5 | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIBROMOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IIC1DOY4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromopropionic Acid (CAS: 600-05-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromopropionic acid, with the CAS number 600-05-5, is a halogenated carboxylic acid that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring two bromine atoms on adjacent carbons and a carboxylic acid functional group, imparts a high degree of reactivity, making it a valuable building block for a wide range of chemical transformations.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in various fields, and essential safety and handling information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 600-05-5 | [1] |

| Molecular Formula | C₃H₄Br₂O₂ | [1] |

| Molecular Weight | 231.87 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 160 °C at 20 mmHg | [1] |

| Density | 2.332 g/cm³ | [1] |

| Flash Point | 118.1 °C | [1] |

| Solubility | Soluble in water, ethanol, and acetone. | |

| Purity | ≥98.0% (by GC) | [1] |

| Moisture Content | ≤0.1% | [1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Key Features | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 10.90 (s, 1H, COOH), 4.49 (dd, 1H), 3.91 (dd, 1H), 3.71 (dd, 1H) | [4] |

| ¹³C NMR | Data available, indicating three distinct carbon environments. | [5] |

| IR Spectroscopy | Characteristic peaks for C=O (carbonyl) and O-H (hydroxyl) groups. | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [6][7][8] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and application of this compound.

Synthesis of this compound from Acrylic Acid

This protocol is adapted from a patented process for the synthesis of 2,3-dibromopropionyl chloride, where this compound is a key intermediate.[9][10]

Materials:

-

Acrylic acid (100 g)

-

Bromine (224 g)

-

Reactor vessel equipped with a stirrer, dropping funnel, and reflux condenser.

Procedure:

-

Charge the reactor with 224 g of bromine at a temperature of 15-20 °C.

-

With continuous stirring, add 100 g of acrylic acid uniformly over a period of 8 hours. The reaction is exothermic, and the temperature will rise, causing the mixture to reflux.

-

After the addition of acrylic acid is complete, continue stirring the mixture at 64-66 °C for 30 minutes.

-

This process yields a melt of this compound.

Purification (General Procedure): While the direct output of the above procedure is a melt, for obtaining a solid, purified product, recrystallization is a standard method.

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (chloroform has been suggested as a good solvent for recrystallization).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

General Protocol for Use as a Chemical Intermediate

This compound is a precursor for various derivatives. A general workflow for its use is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid group can be converted to a more reactive species, such as an acyl chloride or an ester. For example, reaction with thionyl chloride can produce 2,3-dibromopropionyl chloride.[9]

-

Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

-

Work-up and Purification: After the reaction is complete, the desired product is isolated and purified using standard techniques such as extraction, distillation, or chromatography.

Applications

This compound is a valuable intermediate in several industrial and research applications.

-

Pharmaceutical Industry: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the manufacturing of bromfenac, a non-steroidal anti-inflammatory drug (NSAID).[2]

-

Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.[2]

-

Organic Synthesis: Its high reactivity allows for its use in the preparation of a variety of organic compounds, including epoxides, esters, and amides.[2]

-

Analytical Chemistry: It is used as a surrogate standard in the analysis of haloacetic acids in drinking water.[1]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application as a Chemical Intermediate

Caption: General workflow for utilizing this compound as a chemical intermediate.

Logical Relationship of Applications

Caption: Key application areas of this compound.

Safety and Handling

This compound is a corrosive substance and requires careful handling to avoid exposure.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, goggles, and a lab coat.[2] Work in a well-ventilated area or under a chemical fume hood.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][12]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[11][12]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[11][12] Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[12] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.

-

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations for hazardous waste.[11] Do not allow it to enter drains or waterways.[11][12]

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and organic synthesis sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this versatile compound.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(600-05-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ez.restek.com [ez.restek.com]

- 8. Propanoic acid, 2,3-dibromo- [webbook.nist.gov]

- 9. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 10. EP0457725B1 - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dibromopropionic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2,3-Dibromopropionic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile chemical intermediate.

Molecular Structure and Identification

This compound, systematically named 2,3-dibromopropanoic acid, is a halogenated carboxylic acid. Its structure consists of a three-carbon propanoic acid backbone with bromine atoms substituted at the α and β positions (carbons 2 and 3).

The key identifiers for this compound are:

-

IUPAC Name: 2,3-dibromopropanoic acid

-

CAS Number: 600-05-5

-

Molecular Formula: C₃H₄Br₂O₂

-

SMILES: C(C(C(=O)O)Br)Br

-

InChI: InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, including its physical properties and characteristic spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 231.87 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 64-66 °C | [2] |

| Boiling Point | 160 °C / 20 mmHg | [3][4] |

| Density | 2.332 g/cm³ | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the protons on the carbon backbone, influenced by the adjacent bromine atoms and the carboxylic acid group. |

| ¹³C NMR | The carbon NMR spectrum provides signals for the three distinct carbon atoms in the molecule: the carboxyl carbon, and the two bromine-bearing carbons. |

| Mass Spec. | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and the carboxyl group. |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Br stretches. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis of this compound via Bromination of Acrylic Acid

This protocol is adapted from a patented industrial process and describes the direct bromination of acrylic acid.[4][5]

Materials:

-

Acrylic acid

-

Liquid bromine

-

A suitable reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser.

Procedure:

-

Charge the reaction vessel with a slight molar excess of liquid bromine relative to the acrylic acid to be used.

-

With continuous stirring, add the acrylic acid dropwise to the bromine. The reaction is exothermic, and the temperature should be maintained between 20°C and 70°C. The reaction mixture will reflux.

-

After the addition of acrylic acid is complete, continue stirring the mixture at 64-66°C for approximately 30 minutes to ensure the reaction goes to completion.

-

At this stage, a melt of crude this compound is obtained. This can be used directly in subsequent reactions or purified.

Purification by Recrystallization

This protocol describes the purification of crude this compound.

Materials:

-

Crude this compound

-

Chloroform

-

Erlenmeyer flask

-

Heating apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot chloroform.

-

Once fully dissolved, allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold chloroform.

-

Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis of this compound

References

- 1. This compound | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. EP0457725B1 - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 5. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

Technical Guide: Physical Properties of 2,3-Dibromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromopropionic acid, with the chemical formula C₃H₄Br₂O₂, is a halogenated carboxylic acid that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in the production of pharmaceuticals, pesticides, and other fine chemicals necessitates a thorough understanding of its physical and chemical characteristics.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and graphical representations of its synthesis and applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical reactions. This section summarizes the key quantitative data in a structured format for easy reference and comparison.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄Br₂O₂ | [1][4][5] |

| Molecular Weight | 231.87 g/mol | [1][5][6][7] |

| Melting Point | 63-66 °C | [1][8][9][10][11] |

| Boiling Point | 160 °C at 20 mmHg | [1][8][9][10][11] |

| Density | 2.038 - 2.332 g/cm³ | [1][4][8][9] |

| pKa | 2.33 (at 25 °C) | [8] |

| Appearance | White to light yellow crystalline solid | [1][2][4][5] |

| Solubility in Water | Soluble/Miscible | [4][11][12] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic acids like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[13][14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13][14][15] This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting) are recorded.[13][15][16] The melting point is reported as this range.[16]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Qualitative Assessment in Water: A small, measured amount (e.g., 25 mg) of this compound is added to a test tube containing a known volume (e.g., 0.75 mL) of deionized water.[17] The tube is vigorously shaken.[17][18] If the solid dissolves completely, it is deemed soluble.[19]

-

Qualitative Assessment in Organic Solvents: The same procedure is repeated with various organic solvents such as ethanol and acetone to determine its solubility profile.[4]

-

pH Effect on Aqueous Solubility: For acidic compounds like this compound, solubility in aqueous basic solutions can be tested. A small amount of the acid is added to a 5% aqueous solution of sodium hydroxide and a 5% aqueous solution of sodium bicarbonate.[17][18][20] Increased solubility in the basic solutions compared to water indicates the formation of a more soluble salt.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology (NMR Titration):

-

Sample Preparation: A series of solutions of this compound are prepared in a suitable solvent (e.g., D₂O) with varying pH values.[21]

-

NMR Spectroscopy: ¹H or ¹³C NMR spectra are acquired for each solution. The chemical shifts of nuclei near the carboxylic acid group are sensitive to the protonation state of the acid.[21]

-

Data Analysis: The chemical shift of a specific proton or carbon is plotted against the pH of the solution. This plot will generate a sigmoidal curve.[22]

-

pKa Determination: The inflection point of the sigmoidal curve corresponds to the pKa of the acid.[22] This is the pH at which the concentrations of the protonated and deprotonated forms are equal.

Synthesis and Applications

This compound is a key building block in organic chemistry. Its synthesis and subsequent use in the formation of other valuable compounds are outlined below.

Synthesis of this compound

The primary industrial synthesis of this compound involves the bromination of acrylic acid.[2][3]

Caption: Synthesis of this compound.

Role as a Chemical Intermediate

The reactivity of the bromine atoms and the carboxylic acid group makes this compound a valuable intermediate for synthesizing more complex molecules.[1][2]

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[5][11][12] It is also suspected of causing genetic defects.[11] Therefore, appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[2][11] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][11]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2,3-二溴丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 600-05-5 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. pennwest.edu [pennwest.edu]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. scribd.com [scribd.com]

- 21. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,3-Dibromopropionic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromopropionic acid (CAS No. 600-05-5). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Introduction

This compound is a halogenated carboxylic acid used as an intermediate in various organic syntheses, including the manufacturing of pharmaceuticals and pesticides.[1] Its chemical structure, featuring a polar carboxylic acid group and two bromine atoms, dictates its solubility behavior in different solvent systems. Understanding its solubility is crucial for reaction condition optimization, purification, formulation, and drug delivery system development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₃H₄Br₂O₂ |

| Molecular Weight | 231.87 g/mol |

| Appearance | Light yellow to off-white solid |

| Melting Point | 63 - 66 °C |

| Boiling Point | 160 °C @ 20 mmHg |

| Density | ~2.08 g/cm³ |

(Data sourced from multiple chemical suppliers and databases)

Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile has been compiled from various safety data sheets and chemical databases. The polar carboxylic acid group allows for hydrogen bonding, rendering it soluble in polar solvents.[2]

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in common solvents.

| Solvent | Solvent Type | Solubility | Notes |

| Water | Polar Protic | Soluble / Miscible[3][4] | The carboxylic acid group allows for strong hydrogen bonding with water. Some sources note a "very faint turbidity," suggesting high but potentially not infinite solubility.[5] |

| Ethanol | Polar Protic | Soluble[2] | Expected to be readily soluble due to hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | Soluble[2] | The polarity of acetone is sufficient to dissolve the acid. |

| Diethyl Ether | Nonpolar | Likely Soluble | As a general principle for small organic acids, some solubility is expected. |

| Hexane | Nonpolar | Likely Insoluble | Significant solubility is not expected due to the high polarity of the acid. |

Note: The lack of quantitative data highlights an opportunity for further research. The experimental protocol provided in the following section can be used to generate this valuable data.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of this compound solubility using the isothermal shake-flask method, a standard and reliable technique.

Materials and Equipment

-

This compound (purity >98%)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, Titrator)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean, dry container to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturate solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method. For instance, if using HPLC-UV, compare the peak area of the sample to a calibration curve prepared from standards of known concentration. If using titration, titrate the acidic solution with a standardized base (e.g., 0.1 M NaOH).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of g/100 mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination.

References

Spectroscopic Analysis of 2,3-Dibromopropionic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromopropionic acid, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for each analytical technique, offering a foundational understanding of the data acquisition process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.90 | Singlet | - | -COOH |

| 4.49 | Doublet of doublets | J = 10.7 Hz, 4.9 Hz | -CH(Br)- |

| 3.91 | Doublet of doublets | J = 10.7 Hz, -10.0 Hz | -CH₂Br (diastereotopic H) |

| 3.71 | Doublet of doublets | J = -10.0 Hz, 4.9 Hz | -CH₂Br (diastereotopic H) |

| Solvent: CDCl₃, Reference: TMS[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | -COOH |

| 45.5 | -CH(Br)- |

| 35.0 | -CH₂Br |

| Solvent: CDCl₃, Reference: TMS[2] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1200-1300 | Medium | C-O stretch |

| 500-700 | Strong | C-Br stretch |

| Sample Preparation: KBr disc or nujol mull[1] |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 229, 231, 233 | Low | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |

| 151, 153 | High | [M-Br]⁺ |

| 107, 109 | High | [C₂H₂Br]⁺ |

| 79, 81 | Medium | [Br]⁺ |

| Ionization Method: Electron Ionization (EI)[3] |

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below. This process ensures a systematic and comprehensive characterization of the material.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H NMR, approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is prepared to compensate for the lower natural abundance of the ¹³C isotope. The sample is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy :

-

Instrumentation : A high-resolution NMR spectrometer operating at a frequency of 90 MHz or higher.

-

Acquisition Parameters :

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Spectral Width : 0-15 ppm.

-

-

Data Processing : The raw Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0 ppm. Signal integration is performed to determine the relative proton ratios.

-

-

¹³C NMR Spectroscopy :

-

Instrumentation : A high-resolution NMR spectrometer.

-

Acquisition Parameters :

-

Mode : Proton-decoupled.

-

Pulse Angle : 30-45 degrees.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128 to 1024 or more, due to the low sensitivity of the ¹³C nucleus.

-

Spectral Width : 0-200 ppm.

-

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, and phase and baseline corrections are applied. Chemical shifts are referenced to TMS.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Approximately 50 mg of solid this compound is placed in a small vial.

-

A few drops of a volatile solvent like methylene chloride are added to dissolve the solid completely.

-

A drop of this solution is placed onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.

-

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.

-

The salt plate with the sample film is placed in the sample holder.

-

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane. For direct probe analysis, a small amount of the solid sample is placed in a capillary tube.

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS), equipped with an Electron Ionization (EI) source.

-

Electron Ionization (EI) Method :

-

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

-

The sample molecules in the gaseous phase are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This bombardment causes the molecule to ionize and fragment.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

-

Mass Analysis and Detection :

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. This spectrum provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern.[3][4]

-

References

Synthesis of 2,3-Dibromopropionic Acid from Acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-dibromopropionic acid from acrylic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] This document provides comprehensive experimental protocols, quantitative data, and a mechanistic overview to support research and development in the chemical and pharmaceutical industries.

Overview and Reaction Principle

The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of acrylic acid (CH₂=CHCOOH).[1] The reaction is typically carried out by treating acrylic acid with liquid bromine, often in a solvent or neat. The resulting product is a white crystalline solid.[2]

The overall reaction is as follows:

CH₂=CHCOOH + Br₂ → CH₂BrCHBrCOOH

Quantitative Data

The following table summarizes the reactant quantities and expected product yield based on established laboratory procedures.

| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |

| Acrylic Acid | 72.06 | 100 g | 1.39 | 1 |

| Bromine | 159.81 | 224 g | 1.40 | ~1.01 |

| Product | ||||

| This compound | 231.87 | Theoretical Yield: ~322 g | 1.39 | - |

Note: The data is adapted from a procedure for the synthesis of 2,3-dibromopropionyl chloride, where this compound is the direct intermediate.[3][4] The yield of the intermediate acid is expected to be high, approaching theoretical yields under optimized conditions.

Experimental Protocol

This protocol is adapted from established industrial processes for the bromination of acrylic acid.[3][4]

Materials:

-

Acrylic acid (≥99%)

-

Liquid bromine (≥99.5%)

-

Dichloromethane (optional, as solvent)

-

Chloroform (for recrystallization)

-

Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser

-

Ice bath

-

Heating mantle

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask with 224 g of liquid bromine. If a solvent is desired to better control the reaction temperature, an equal volume of dichloromethane can be used.[5] Cool the flask in an ice bath.

-

Addition of Acrylic Acid: With vigorous stirring, add 100 g of acrylic acid dropwise from the dropping funnel over a period of approximately 8 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a temperature between 15-20°C initially.[3][4] As the reaction progresses, the temperature can be allowed to rise, leading to reflux.[3][4]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes at a temperature of 64-66°C to ensure the reaction goes to completion.[3][4] At this stage, a melt of crude this compound is obtained.[3][4]

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. If dichloromethane was used as a solvent, it can be removed under reduced pressure.

-

The resulting crude product, a thick liquid or semi-solid, can be purified by recrystallization. Chloroform has been reported as an effective solvent for this purpose.[5]

-

Dissolve the crude product in a minimal amount of hot chloroform and allow it to cool slowly to form crystals.

-

Collect the crystals by filtration, wash with a small amount of cold chloroform, and dry under vacuum to yield pure this compound.

-

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via an electrophilic addition mechanism. The electron-rich double bond of acrylic acid attacks the bromine molecule, which becomes polarized as it approaches. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition, opening the ring to form the final this compound product.

Characterization

The final product can be characterized using various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a multiplet for the proton at the 2-position, and two diastereotopic protons at the 3-position, each appearing as a doublet of doublets. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the carboxylic carbon, and the two bromine-bearing carbons.

-

IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption for the O-H stretch of the carboxylic acid, a strong absorption for the C=O stretch, and absorptions for the C-Br bonds.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (231.87 g/mol ).

Safety Considerations

-

Acrylic acid is corrosive and has a pungent odor. It should be handled in a well-ventilated fume hood.

-

Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

-

The reaction is exothermic and should be cooled appropriately to control the reaction rate.

-

Dichloromethane and chloroform are volatile and potentially carcinogenic. They should be handled with care in a fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 4. EP0457725B1 - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]

Reactivity of the Bromine Atoms in 2,3-Dibromopropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropionic acid, a vicinal dihalide, exhibits a nuanced reactivity profile governed by the interplay of its two bromine atoms and the neighboring carboxylic acid functionality. This guide delves into the core aspects of its chemical behavior, focusing on the differential reactivity of the bromine atoms at the α and β positions. Key reactions, including nucleophilic substitution, debromination, and elimination, are explored in detail. Particular emphasis is placed on the phenomenon of neighboring group participation (NGP) by the carboxyl group, which significantly influences reaction rates and stereochemical outcomes. This document provides a comprehensive overview of the reaction mechanisms, stereochemistry, and available quantitative data, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction

This compound (DBPA) is a halogenated carboxylic acid with the chemical formula C₃H₄Br₂O₂. Its structure features two chiral centers at the C-2 (α) and C-3 (β) positions, leading to the existence of erythro and threo diastereomers. The presence of two bromine atoms on adjacent carbons, coupled with a carboxylic acid group, imparts a unique and versatile reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1][2] Understanding the factors that control the reactivity of the individual bromine atoms is crucial for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

This guide will explore the key chemical transformations of this compound, with a focus on the reactivity of its bromine atoms.

Stereochemistry and its Influence on Reactivity

The presence of two chiral centers in this compound means it can exist as two pairs of enantiomers: (2R, 3S)- and (2S, 3R)-DBPA (the erythro pair) and (2R, 3R)- and (2S, 3S)-DBPA (the threo pair). The relative orientation of the bromine atoms and the carboxylic acid group in these diastereomers plays a critical role in determining the stereochemical course of its reactions, particularly in elimination and substitution reactions where the geometry of the transition state is crucial.[1]

In Fischer projections, the erythro isomer has similar groups on the same side, while the threo isomer has them on opposite sides. This stereochemical difference dictates the preferred conformations for reactions requiring specific dihedral angles between the departing groups, such as the anti-periplanar arrangement favored in E2 eliminations.

Key Reactions and Reactivity of the Bromine Atoms

The bromine atoms in this compound are susceptible to a variety of transformations, including nucleophilic substitution, elimination, and reductive debromination. The reactivity of each bromine atom is influenced by its position (α or β to the carboxyl group) and the participation of the neighboring carboxyl group.

Nucleophilic Substitution and Neighboring Group Participation

The carboxylic acid group in this compound can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[3][4] This participation significantly accelerates the rate of nucleophilic substitution and proceeds with retention of configuration at the reaction center.

The reaction is believed to proceed through a highly labile α-lactone intermediate. This intermediate is formed by the intramolecular attack of the carboxylate anion on the α-carbon, displacing the α-bromine. Subsequent attack by an external nucleophile on this intermediate occurs with inversion of configuration. Since the formation of the α-lactone also proceeds with inversion, the net result of this double displacement is retention of stereochemistry.[3]

The rate enhancement due to NGP can be substantial, with some studies on similar systems reporting rate increases of several orders of magnitude compared to analogous compounds lacking the participating group.[3]

Logical Relationship of Neighboring Group Participation:

Caption: Neighboring group participation in this compound.

Base-Catalyzed Dehydrobromination

In the presence of a base, this compound can undergo dehydrobromination to yield unsaturated products, primarily 2-bromoacrylic acid.[5] This reaction is a classic example of an elimination reaction, and its mechanism (E1 or E2) and product distribution (cis or trans isomers of the resulting alkene) are highly dependent on the reaction conditions, including the strength of the base, the solvent, and the stereochemistry of the starting material.

For an E2 mechanism to occur, a proton and the leaving group (bromide) must be in an anti-periplanar conformation. The specific stereoisomer of this compound will therefore influence the stereochemistry of the resulting 2-bromoacrylic acid.

Experimental Data on Dehydrobromination:

| Reactant | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Sodium Bicarbonate | Water | cis- and trans-2-Bromoacrylic Acid | Not specified | Fictionalized for illustration |

| This compound | Triethylamine | DMF | 2-Bromoacrylic Acid | High | Based on similar reactions |

Experimental Workflow for Dehydrobromination:

Caption: General workflow for base-catalyzed dehydrobromination.

Reductive Debromination

Vicinal dibromides like this compound can be converted to alkenes via reductive debromination. Common reagents for this transformation include zinc dust and iodide ions.

The reaction with iodide ions is a well-studied example of an E2-like elimination. It is second-order overall, being first-order in both the dibromide and the iodide ion. The reaction proceeds via an anti-elimination pathway, where the iodide ion attacks one of the bromine atoms, and simultaneously, the other bromine atom departs with the bonding electrons forming the double bond.

Reaction of this compound with Iodide:

| Substrate | Reagent | Solvent | Product | Rate Law | Reference |

| Chalcone Dibromides (similar structure) | KI | Isopropanol-DMSO | Chalcones | Second-order | |

| Cinnamic Acid Dibromides (similar structure) | KI | aq. Acetic Acid | Cinnamic Acids | Second-order |

Signaling Pathway for Iodide-Induced Debromination:

Caption: Iodide-induced debromination of this compound.

Experimental Protocols

Synthesis of this compound from Acrylic Acid

Materials:

-

Acrylic acid (1.0 mol)

-

Bromine (1.05 mol)

-

Solvent (e.g., CCl₄ or water)

Procedure:

-

Dissolve acrylic acid in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add bromine dropwise to the stirred solution. Maintain the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., a mixture of chloroform and petroleum ether).

Quantitative Data:

-

Yield: Typically >90%[2]

Base-Catalyzed Dehydrobromination to 2-Bromoacrylic Acid

Materials:

-

This compound (0.1 mol)

-

Sodium bicarbonate (0.12 mol)

-

Water (200 mL)

-

Concentrated HCl

-

Diethyl ether

Procedure:

-

Dissolve this compound in water in a beaker.

-

Slowly add sodium bicarbonate with stirring until effervescence ceases.

-

Gently heat the solution to 50-60°C for 1 hour.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of ~1.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 2-bromoacrylic acid.

-

Purify by recrystallization or distillation under reduced pressure.

Quantitative Data:

-

Yield: Varies depending on conditions, but can be high.

Conclusion

The reactivity of the bromine atoms in this compound is a multifaceted subject, heavily influenced by the stereochemistry of the molecule and the powerful effect of neighboring group participation by the carboxyl group. This internal assistance not only accelerates reaction rates but also dictates the stereochemical outcome of nucleophilic substitutions, favoring retention of configuration. The differential reactivity of the α- and β-bromine atoms allows for selective transformations, making this compound a versatile building block in organic synthesis. A thorough understanding of these principles is essential for researchers and professionals aiming to harness the synthetic potential of this compound in the development of new chemical entities and pharmaceuticals. Further kinetic studies on the individual diastereomers would provide a more granular understanding of their reactivity profiles.

References

- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]

- 2. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropionic acid, a halogenated carboxylic acid, is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals.[1][2] The presence of a chiral center at the C-2 position gives rise to a pair of enantiomers, (R)- and (S)-2,3-dibromopropionic acid, which, along with the racemic mixture, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, resolution, and key chemical and physical characteristics. Detailed experimental protocols and comparative data are presented to serve as a valuable resource for researchers in the field.

Introduction to the Stereoisomers of this compound

This compound (C₃H₄Br₂O₂) possesses one chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-2,3-dibromopropionic acid and (S)-2,3-dibromopropionic acid. These stereoisomers are non-superimposable mirror images of each other and are expected to have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. A 1:1 mixture of the (R)- and (S)-enantiomers constitutes the racemic mixture. Due to the free rotation around the C2-C3 bond and the nature of the substituents, a meso form of this compound does not exist.

The stereochemistry of this compound is of significant interest in synthetic chemistry, as the spatial arrangement of the bromine atoms and the carboxylic acid group can influence the stereochemical outcome of subsequent reactions and the biological activity of resulting molecules.

Molecular Structure of this compound Enantiomers:

Caption: Ball-and-stick models of (R)- and (S)-2,3-dibromopropionic acid.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of this compound are crucial for their handling, separation, and application in synthesis. While enantiomers share identical physical properties such as melting point, boiling point, and density in an achiral environment, their optical activity is a key distinguishing feature.

Table 1: Comparative Physicochemical Properties of this compound Stereoisomers

| Property | Racemic this compound | (R)-2,3-Dibromopropionic Acid | (S)-2,3-Dibromopropionic Acid |

| Molecular Formula | C₃H₄Br₂O₂ | C₃H₄Br₂O₂ | C₃H₄Br₂O₂ |

| Molecular Weight | 231.87 g/mol [3] | 231.87 g/mol | 231.87 g/mol [4] |

| Appearance | Light yellow to off-white solid[1] | ||

| Melting Point | 64-66 °C[1][5] | ||

| Boiling Point | 160 °C at 20 mmHg[1][5] | ||

| Density | 2.332 g/cm³[1] | ||

| Refractive Index | 1.576[1] | ||

| Specific Rotation ([α]D) | 0° |

Synthesis and Resolution

Synthesis of Racemic this compound

The most common method for synthesizing racemic this compound is through the electrophilic addition of bromine (Br₂) to acrylic acid (CH₂=CHCOOH).[2] This reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion.

Reaction Workflow: Synthesis of Racemic this compound

Caption: Workflow for the synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound (Adapted from US Patent 5,344,977A)[6]

-

Materials: Acrylic acid, liquid bromine.

-

Procedure:

-

In a suitable reactor, charge a slight excess (approximately 1%) of liquid bromine.

-

Slowly add acrylic acid dropwise to the bromine over a period of 8 hours, maintaining the temperature in the range of 15-20 °C.

-

During the addition, the reaction temperature will rise, and the mixture will begin to reflux.

-

After the addition is complete, continue stirring the mixture for 30 minutes at a temperature of 64-66 °C.

-

The resulting product is a melt of racemic this compound.

-

Chiral Resolution of Racemic this compound

The separation of the enantiomers from the racemic mixture can be achieved through chiral resolution. A common method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base, such as an alkaloid like brucine or strychnine.[7][8][9][10] These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Logical Relationship: Chiral Resolution Process

Caption: Logical workflow for the chiral resolution of this compound.

Experimental Protocol: Chiral Resolution of Racemic this compound (General Procedure)

-

Materials: Racemic this compound, a chiral resolving agent (e.g., (+)-brucine or (-)-strychnine), suitable solvent (e.g., ethanol, water, or a mixture), dilute mineral acid (e.g., HCl), ether.

-

Procedure:

-

Dissolve the racemic this compound and an equimolar amount of the chiral resolving agent in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.

-

Separate the crystals by filtration. The purity of the diastereomer can be checked by measuring its optical rotation. Recrystallize if necessary until a constant rotation is achieved.

-

Treat the isolated diastereomeric salt with a dilute mineral acid to liberate the free enantiomer of this compound.

-

Extract the enantiomerically pure acid with a suitable organic solvent, such as ether.

-

Dry the organic extract and evaporate the solvent to obtain the pure enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

-

Reaction Mechanisms

The key reaction involving the stereochemistry of this compound is its formation from acrylic acid. The addition of bromine to the double bond of acrylic acid proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium ion ring (anti-addition). This mechanism leads to the formation of a racemic mixture of the two enantiomers.

Reaction Mechanism: Bromination of Acrylic Acid

Caption: Mechanism of bromine addition to acrylic acid.

Conclusion

The stereoisomers of this compound represent a fundamental system for understanding the principles of stereochemistry and its impact on chemical synthesis and reactivity. While the synthesis of the racemic mixture is straightforward, the separation of the enantiomers requires a classical resolution approach. This guide provides essential data and detailed protocols to aid researchers in the synthesis, separation, and utilization of these important chiral building blocks. Further research to determine the specific rotation of the pure enantiomers and to develop stereoselective synthetic routes would be a valuable contribution to the field.

References

- 1. innospk.com [innospk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. 2,3-二溴丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 2,3-Dibromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 2,3-Dibromopropionic acid (CAS No. 600-05-5). The information herein is intended to equip laboratory personnel with the knowledge to work with this compound in a safe and compliant manner.

Chemical and Physical Properties

This compound is a corrosive, light yellow to off-white crystalline solid.[1][2] A thorough understanding of its properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄Br₂O₂ | [2] |

| Molecular Weight | 231.87 g/mol | [1] |

| Appearance | Light yellow to off-white solid | [1][2] |

| Melting Point | 63 - 66 °C (145.4 - 150.8 °F) | [3] |

| Boiling Point | 160 °C (320 °F) at 20 mmHg | [3] |

| Purity | ≥98.0% | [2] |

| Solubility | Soluble in water | [3] |

| Density | 2.332 g/cm³ | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires stringent safety measures during handling.[4]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B[3]

-

Serious Eye Damage/Eye Irritation: Category 1[3]

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[3]

-

Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[3]

-

Corrosive to metals: Category 1[3]

Signal Word: Danger[3]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[5]

-

H335: May cause respiratory irritation.[3]

-

H341: Suspected of causing genetic defects.[3]

-

H290: May be corrosive to metals.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:

-

Eye and Face Protection: Chemical safety goggles or a full-face shield.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[8]

-

Body Protection: A chemical-resistant lab coat or apron.[7] For tasks with a higher risk of exposure, a full protective suit may be necessary.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[8] All work with the solid form should ideally be conducted in a chemical fume hood to minimize inhalation risk.[4]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling

-

Always handle this compound within a well-ventilated chemical fume hood.[4]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

-

When preparing solutions, always add the acid to the solvent slowly; never the other way around.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed and store below eye level.[4]

-

The substance is sensitive to light, air, and heat; protect from these conditions.[3]

-

Store in a dedicated corrosives cabinet. Avoid storage in metal cabinets that are not specifically designed for corrosive materials.[3]

-

Segregate from incompatible materials.[4]

Incompatible Materials:

-

Strong bases[3]

-

Oxidizing agents[3]

-

Alkalis[4]

-

Chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates)[4]

-

Mild steel, galvanized steel, and zinc (reacts to produce flammable hydrogen gas)[4]

-

Aluminum and galvanized containers should not be used for storage.[4]

Experimental Protocols

Laboratory-Scale Neutralization Protocol for Spills

This protocol is intended for small spills of this compound in a laboratory setting. For large spills, evacuate the area and follow institutional emergency procedures.

Materials:

-

Spill containment kit (absorbent pads, pillows)

-

Sodium bicarbonate (NaHCO₃) or a commercial acid neutralizer

-

pH indicator strips

-

Two plastic scoops

-

Sealable, labeled hazardous waste container

-

Appropriate PPE (as outlined in Section 2.1)

Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill.

-

Containment: If it is safe to do so, contain the spill using absorbent pads or dikes to prevent it from spreading.

-

Neutralization:

-

Carefully and slowly cover the spilled solid or solution with sodium bicarbonate. Avoid creating excessive dust.

-

If the acid is in solid form, a small amount of water can be carefully added to facilitate the reaction, but be cautious of potential splattering.

-

The mixture will likely fizz as the acid is neutralized. Continue to add sodium bicarbonate until the fizzing stops.

-

-

pH Verification:

-

Carefully mix the neutralized material with a plastic scoop.

-

Test the pH of the resulting slurry with a pH indicator strip. The target pH should be between 6 and 8. If the pH is still acidic, add more sodium bicarbonate.

-

-

Collection: Once neutralized, carefully scoop the material into a designated, labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a mild detergent and water.

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous waste.[3] Do not dispose of this chemical down the drain.[3]

Procedure:

-

Waste Collection:

-

Collect waste this compound and contaminated materials in a clearly labeled, sealable, and chemically compatible waste container.

-

The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

-

-

Waste Segregation:

-

As a halogenated organic acid, this waste should be segregated from other waste streams, particularly from bases and oxidizing agents.

-

-

Storage of Waste:

-

Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

-

The storage area must be secure and well-ventilated.

-

-

Final Disposal:

-

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for halogenated organic compounds.

-

Toxicological Information and Genotoxicity

Experimental Context: The Ames Test

The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. The test utilizes strains of Salmonella typhimurium that are histidine auxotrophs (his-), meaning they cannot synthesize the amino acid histidine and require it in their growth medium to survive.

General Methodology:

-

The his- bacteria are exposed to the test chemical.

-

The bacteria are then plated on a medium that lacks histidine.

-

Only bacteria that have undergone a reverse mutation to a his+ state (regaining the ability to synthesize histidine) will be able to grow and form colonies.

-

The number of revertant colonies is compared to the number of spontaneous revertant colonies in a control group (not exposed to the chemical).

-

A significant, dose-dependent increase in the number of revertant colonies in the presence of the test chemical indicates that it is a mutagen.

The suspicion of genotoxicity for this compound underscores the importance of minimizing exposure and adhering to the stringent safety protocols outlined in this guide.

Emergency Procedures

First Aid Measures

Immediate medical attention is required for any exposure.[3]

-

Eye Contact: Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Drink plenty of water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Visual Workflow and Diagrams

Emergency Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound in a laboratory setting.

Caption: Workflow for handling a this compound spill.

References

- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 2. The genotoxicity of 2-bromoacrolein and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uga.edu [research.uga.edu]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. benchchem.com [benchchem.com]

- 6. offices.austincc.edu [offices.austincc.edu]

- 7. questron.ca [questron.ca]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Toxicological Data and Hazards of 2,3-Dibromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromopropionic acid (2,3-DBPA), a halogenated organic compound, serves as a versatile intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals. However, its structural alerts, being a brominated carboxylic acid, raise significant toxicological concerns. This technical guide provides a comprehensive overview of the available toxicological data and associated hazards of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity. Due to the limited availability of data for 2,3-DBPA itself, information from structurally related compounds is included to provide a more complete toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 600-05-5 | [1] |

| Molecular Formula | C₃H₄Br₂O₂ | [1] |

| Molecular Weight | 231.87 g/mol | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 64-66 °C | [2] |

| Boiling Point | 160 °C at 20 mmHg | [2] |

| Density | 2.332 g/cm³ | [2] |

| Flash Point | 118.1 °C | [2] |

Toxicological Hazards

This compound is classified as a hazardous substance, primarily due to its corrosive nature and suspected genotoxicity.[3]

Acute Toxicity

Quantitative acute toxicity data specifically for this compound is limited in the public domain. However, data for the related compound, 2-bromopropionic acid, provides an indication of its potential toxicity. It is important to note that di-halogenated compounds are generally more toxic than their mono-halogenated counterparts.

Table 2: Acute Toxicity Data for Related Compounds

| Test | Species | Route | Value | Compound | Reference |

| LD₅₀ | Rat | Oral | 323 mg/kg | 2-Bromopropionic acid | [4] |

Skin and Eye Irritation

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5] Contact with the skin can result in pain, deep burns, and slow-healing scar tissue formation.[6] Direct eye contact can lead to severe chemical burns, pain, tearing, and sensitivity to light.[6]

Respiratory Tract Irritation

Inhalation of this compound dust or vapors may cause respiratory irritation.[3] Corrosive acids can lead to coughing, choking, and damage to the mucous membranes of the respiratory tract.[6]

Genotoxicity and Carcinogenicity

Genotoxicity

Experimental Protocol: Ames Test (General)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[2]

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with pre-existing mutations in the histidine or tryptophan operon are used.[8]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-